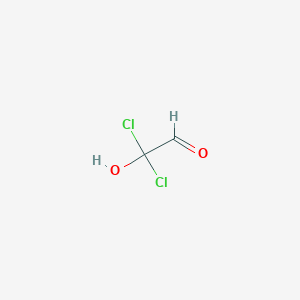

Dichloro(hydroxy)acetaldehyde

Description

Historical Context of Related Halogenated Aldehyde Chemistry

The study of halogenated aldehydes is rooted in the broader history of organic chemistry, particularly the investigation of reactions involving carbonyl compounds. A significant early development was the Hell-Volhard-Zelinsky halogenation reaction, named after German chemists Carl Magnus von Hell and Jacob Volhard, and Russian chemist Nikolay Zelinsky. wikipedia.org This reaction transforms a carboxylic acid with an α-hydrogen into an α-halo carboxylic acid. wikipedia.org While not directly a method for aldehyde halogenation, it laid the groundwork for understanding the reactivity of the α-carbon.

The acid-catalyzed halogenation of aldehydes and ketones, which proceeds through an enol intermediate, was the subject of early mechanistic studies in organic chemistry. libretexts.org Around the turn of the 20th century, Arthur Lapworth's work on the halogenation of acetone (B3395972) provided evidence for the formation of an enol as the rate-determining step. libretexts.org These foundational studies on the α-halogenation of carbonyl compounds provided the chemical principles necessary for the synthesis and understanding of more complex halogenated aldehydes like dichloro(hydroxy)acetaldehyde. libretexts.orgbritannica.com

Contemporary Significance in Chemical Synthesis and Environmental Science

In modern chemical synthesis, this compound serves as a versatile building block. Its aldehyde and hydroxyl functional groups allow for a variety of chemical transformations. For instance, it can undergo cyclocondensation reactions with amidines. It is also used in asymmetric aldol (B89426) reactions, where it acts as an electrophilic aldehyde, to produce chiral γ,γ-dichloro-β-hydroxy aldehydes, which are valuable synthetic intermediates. researchgate.netresearchgate.net These intermediates can be further converted into chiral alkynes and dichloroalkenes. researchgate.net

From an environmental perspective, this compound is relevant as a disinfection byproduct in water treatment and as a metabolite of certain industrial chemicals. It is a known metabolite of the insecticide dichlorvos (B1670471) and the industrial solvent vinylidene chloride. nih.gov The formation and fate of such compounds in the environment are of significant concern due to their potential impacts on ecosystems and human health. Research in this area focuses on understanding the transformation pathways and persistence of these halogenated compounds in soil and water. nih.govacs.org For example, it is known to be a transformation product of the herbicide safener dichlormid. acs.org

Interdisciplinary Research Perspectives and Future Directions

The study of this compound extends across multiple scientific disciplines, creating opportunities for interdisciplinary research. The intersection of synthetic organic chemistry and environmental science is particularly prominent. The development of new synthetic methods utilizing this compound can provide tools for creating complex molecules, while environmental studies inform the potential ecological consequences of its presence. researchgate.netresearchgate.netnih.gov

Future research is likely to focus on several key areas. In chemical synthesis, there is ongoing interest in developing more efficient and stereoselective reactions involving this compound and other halogenated aldehydes. researchgate.netresearchgate.net The use of organocatalysis in these reactions is a particularly active area of investigation. researchgate.net In environmental science, further research is needed to fully understand the environmental fate, transport, and toxicology of this compound and related compounds. nih.govacs.org This includes studying its degradation pathways in different environmental compartments and its potential effects on various organisms. nih.gov

Furthermore, the unique reactivity of this compound makes it a candidate for the development of novel materials and pharmaceuticals. Research into its polymerization and its use as a precursor for heterocyclic compounds could lead to new applications. wikipedia.orgresearchgate.net Interdisciplinary collaborations between chemists, toxicologists, and environmental scientists will be crucial for advancing our understanding of this multifaceted compound and harnessing its potential while mitigating any associated risks.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2,2-dichloro-2-hydroxyacetaldehyde |

| Molecular Formula | C2H2Cl2O2 |

| Molecular Weight | 128.94 g/mol |

| CAS Number | 851076-61-4 |

| Canonical SMILES | C(=O)C(O)(Cl)Cl |

| InChI | InChI=1S/C2H2Cl2O2/c3-2(4,6)1-5/h1,6H |

| InChIKey | LCOUNIIIIIWZOM-UHFFFAOYSA-N |

This table was generated based on data from PubChem. nih.gov

Related Halogenated Aldehydes in Research

| Compound Name | Key Research Area(s) |

| Monochloroacetaldehyde | Synthesis, Environmental Science |

| Trichloroacetaldehyde (Chloral) | Synthesis, Medicinal Chemistry |

| Dichloroacetaldehyde (B1201461) | Synthesis, Environmental Science |

This table highlights other halogenated aldehydes and their primary fields of study. wikipedia.orggoogle.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

851076-61-4 |

|---|---|

Molecular Formula |

C2H2Cl2O2 |

Molecular Weight |

128.94 g/mol |

IUPAC Name |

2,2-dichloro-2-hydroxyacetaldehyde |

InChI |

InChI=1S/C2H2Cl2O2/c3-2(4,6)1-5/h1,6H |

InChI Key |

LCOUNIIIIIWZOM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C(O)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparations

Established Synthetic Routes for Dichloro(hydroxy)acetaldehyde and its Precursors

The industrial production of this compound has evolved, with several key methods being established. These routes differ in their starting materials, reaction conditions, and the purity of the final product.

The most common industrial method for producing dichloroacetaldehyde (B1201461) is the direct chlorination of acetaldehyde (B116499) or its cyclic trimer, paraldehyde. google.comchemcess.com This process is typically carried out in a stepwise manner to control the reaction and maximize the yield of the desired product. The reaction proceeds through the formation of monochloroacetaldehyde as an intermediate.

The chlorination of acetaldehyde is often conducted in two stages to optimize the yield of dichloroacetaldehyde and minimize the formation of trichloroacetaldehyde (chloral). The initial monochlorination step is carried out at a lower temperature, typically between 20-40°C. The subsequent dichlorination requires higher temperatures, in the range of 75-80°C, to facilitate the substitution of the second chlorine atom.

Paraldehyde, being more stable, can also be used as a starting material. Its chlorination can lead to higher yields of dichloroacetaldehyde, often between 85-90%, with only trace amounts of chloral (B1216628) as a by-product. The use of catalysts, such as antimony trichloride (B1173362), has been shown to significantly improve the yield of dichloroacetaldehyde from the chlorination of acetaldehyde, increasing it from around 60% to as high as 83%. Phosphoric acid has also been reported as a catalyst, achieving yields greater than 90%. chemcess.com

Comparative Analysis of Dichloroacetaldehyde Synthesis Routes

| Method | Feedstock | Yield (%) | By-products | Industrial Viability |

|---|---|---|---|---|

| Acetaldehyde Chlorination | Acetaldehyde | 70–80 | Monochloroacetaldehyde, Chloral | High |

| Paraldehyde Chlorination | Paraldehyde | 85–90 | Trace Chloral | Moderate |

| 1,2-Dichloroethylene Hypochlorination | 1,2-Dichloroethylene | 60–70 | Trichloroethylene | Low |

| Trimer Depolymerization | Hexachloroparaldehyde | >95 | None | High |

Data derived from:

An alternative route to high-purity dichloroacetaldehyde is the hypochlorination of 1,2-dichloroethylene. researchgate.netwikipedia.org This method is advantageous as it avoids the formation of common by-products like monochloroacetaldehyde and chloral. The reaction involves the addition of hypochlorous acid (HOCl), generated in situ from chlorine and water, across the double bond of 1,2-dichloroethylene, followed by rearrangement to form dichloroacetaldehyde. While this method provides a purer product, its industrial viability is considered low due to the lower commercial availability of the starting material compared to acetaldehyde. The yield for this process is typically in the range of 60-70%.

Dichloroacetaldehyde can also be formed as a by-product in certain large-scale industrial processes. One notable example is the oxychlorination of ethylene (B1197577) to produce vinyl chloride, a key monomer for polyvinyl chloride (PVC) production. cdc.gov In the Wacker process for acetaldehyde production, oxychlorination can also lead to the formation of dichloroacetaldehyde. chemcess.com While not a primary synthesis route, the presence of dichloroacetaldehyde in the waste streams of these processes can be a source for its recovery. The crude product from such processes can contain a mixture of chlorinated aldehydes, including monochloroacetaldehyde and trichloroacetaldehyde. google.com

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms, kinetics, and the role of catalysts is crucial for optimizing the synthesis of this compound, improving yields, and minimizing the formation of unwanted by-products.

The chlorination of acetaldehyde is a stepwise substitution reaction occurring on the α-carbon. nih.gov Kinetic studies have shown that the reaction rate constants for the formation of haloacetaldehydes increase with both pH and the dose of chlorine. researchgate.netnih.gov The half-lives of the chlorinated acetaldehyde species decrease with increasing chlorination, with dichloroacetaldehyde having a shorter half-life than monochloroacetaldehyde, which in turn is much shorter than that of the starting acetaldehyde. researchgate.netnih.gov This indicates that the subsequent chlorination steps are faster than the initial one under the same conditions.

Selectivity towards dichloroacetaldehyde is a key challenge, as over-chlorination to trichloroacetaldehyde (chloral) can readily occur. Controlling the reaction temperature and the stoichiometry of chlorine are critical parameters. Industrial processes often utilize a two-reactor system to separate the monochlorination and dichlorination stages, allowing for better control over the reaction conditions and improving the selectivity for the desired product.

Effect of Catalysts on Dichloroacetaldehyde Yield from Acetaldehyde Chlorination

| Catalyst | Yield (%) | Reference |

|---|---|---|

| None | ~60 | |

| Antimony trichloride (SbCl₃) | Up to 83 | chemcess.com |

| Phosphoric acid (H₃PO₄) | >90 | chemcess.com |

| Benzenesulfonic acid | Significantly reduced monochloroacetaldehyde by-product | google.com |

| p-Toluenesulfonic acid | Significantly reduced monochloroacetaldehyde by-product | google.com |

| Methanesulfonic acid | Significantly reduced monochloroacetaldehyde by-product | google.com |

Catalysts play a significant role in enhancing the yield and selectivity of dichloroacetaldehyde synthesis. Lewis acid catalysts such as antimony trichloride (SbCl₃) are effective in promoting the chlorination of acetaldehyde. google.com Other metal chlorides, including those of iron, zinc, and tin, can also be used. google.com The introduction of antimony trichloride was a key development in the 1960s, boosting the yield from 60% to 78%.

More recent developments have explored the use of sulfonic acids, such as benzenesulfonic acid, toluenesulfonic acid, and methanesulfonic acid, to drastically reduce the formation of the monochloroacetaldehyde by-product, which is difficult to separate due to its close boiling point to dichloroacetaldehyde. google.com

Reaction conditions must be carefully controlled to ensure high yield and purity. In the chlorination of acetaldehyde, maintaining the temperature between 70-90°C is typical for the production of a mixture of dichloroacetaldehyde and chloral. google.com The use of a two-stage process, with distinct temperature profiles for each chlorination step, allows for greater control over the product distribution. For obtaining high-purity dichloroacetaldehyde, the cyclodehydration of its hydrate (B1144303) using concentrated sulfuric acid to form the trimer, followed by depolymerization, can yield a product with over 99% purity. google.com

Advanced Synthetic Strategies for this compound Derivatives

The development of advanced synthetic strategies for this compound and its derivatives is driven by the need for structurally complex and functionally diverse molecules in various fields of chemical research. These strategies focus on creating specific stereoisomers and introducing new functional groups to the core structure.

Stereoselective Synthesis of Hydroxy-functionalized Halogenated Aldehydes

The stereoselective synthesis of hydroxy-functionalized halogenated aldehydes is a significant challenge due to the potential for multiple reactive sites and the need to control the spatial arrangement of atoms. A key principle governing these transformations is chelation control, particularly when a hydroxyl group is present at the α-position to the aldehyde carbonyl.

One of the foundational concepts in this area is the Cram chelation model, which applies to ketones and aldehydes that possess an α-oxygen, nitrogen, or sulfur functional group. libguides.com In the context of an α-hydroxy halogenated aldehyde, the hydroxyl group and the carbonyl oxygen can coordinate with a Lewis acidic metal center from a reagent. libguides.com This coordination forms a rigid, cyclic chelated intermediate. The formation of this five-membered ring locks the conformation of the molecule, forcing subsequent nucleophilic attack to occur from the less sterically hindered face of the carbonyl group. libguides.com This mechanism provides a predictable and often high degree of stereocontrol.

The effectiveness of chelation control is dependent on several factors, including the nature of the chelating metal, the nucleophile, and the solvent. Stronger Lewis acids typically lead to more rigid chelation and higher diastereoselectivity.

Table 1: Influence of Reaction Parameters on Diastereoselectivity in Chelation-Controlled Additions to α-Hydroxy Aldehydes

| Chelating Metal (in Reagent) | Nucleophile | Typical Diastereomeric Ratio (Chelation:Non-chelation) |

| Mg²⁺ (Grignard Reagents) | Alkyl, Aryl | >10:1 |

| Zn²⁺ (Organozinc Reagents) | Alkyl | >15:1 |

| Ti⁴⁺ (Titanium Tetraalkoxides) | Allyl | >20:1 |

| Ce³⁺ (Organocerium Reagents) | Alkyl | <1:10 (Favors non-chelation "Felkin-Ahn" model) |

This table illustrates general trends in chelation-controlled nucleophilic additions based on principles of stereoselective synthesis. Actual ratios are substrate-dependent.

Beyond chelation, other strategies are employed. For instance, the synthesis of α-halo-γ-hydroxyenamides has been achieved through the reaction of ynamides with aldehydes mediated by titanium tetrachloride (TiCl₄). acs.org In these systems, the γ-hydroxy group can act as a directing group, influencing the stereochemical outcome of subsequent transformations. acs.org Similarly, reactions of homoallylic alcohols with aldehydes can yield 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans, creating three new stereocenters in a single step with high stereocontrol. nih.gov These examples underscore the utility of hydroxyl groups in directing the stereoselective construction of complex molecules.

Novel Methodologies for Structural Modification and Functionalization

Modern synthetic chemistry offers a diverse toolkit for the structural modification and functionalization of di- and poly-functionalized molecules like this compound derivatives. These methods allow for the selective transformation of the aldehyde, hydroxyl, or dichloroalkyl moieties, enabling the synthesis of a wide array of novel compounds.

Functionalization via the Aldehyde Group

The aldehyde group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Multicomponent reactions (MCRs) are particularly powerful for rapidly building molecular complexity from simple precursors. researchgate.net The Ugi four-component reaction, for example, can utilize an aldehyde, an amine, a carboxylic acid, and an isocyanide to assemble complex peptide-like structures in a single step. researchgate.net This approach has been successfully applied to α-amino aldehydes to generate densely functionalized derivatives. researchgate.net

Another key transformation is olefination. A simple and selective method for converting aldehydes into (E)-haloalkenes involves the use of a haloform-chromous chloride system, allowing for the specific introduction of a halovinyl group. acs.org

Functionalization via the Hydroxyl Group

Chemoselective modification of the hydroxyl group in the presence of other functionalities is a persistent challenge, but several strategies have been developed. nih.gov Given the lower nucleophilicity of the hydroxyl group compared to amines, direct selective reactions often require specific catalysts or protecting group strategies. nih.gov Lipases, for example, can be used as biocatalysts to achieve regio- and chemoselective O-acylation on a variety of substrates containing hydroxyl groups. nih.gov

The hydroxyl group can also be activated by converting it into a better leaving group, such as a tosylate, which facilitates nucleophilic substitution. nih.gov Alternatively, it can be transformed into a different chemical handle altogether. For instance, Lawesson's reagent has been used for the conversion of allylic alcohols to the corresponding thiols, which are more nucleophilic. nih.gov

Functionalization via the Dichloroalkyl Group

The dichloroalkyl moiety offers opportunities for functionalization through reactions involving the carbon-halogen bonds. While α-halo aldehydes can be unreactive in Sₙ1 reactions, they are often highly reactive in Sₙ2 displacements. libretexts.org This enhanced reactivity allows for substitution with various nucleophiles.

Advanced cross-coupling reactions can also be employed. For example, α-chloro-γ-hydroxyenamides have been shown to undergo Suzuki coupling with phenyl boronic acid, demonstrating a method for C-C bond formation at the halogenated carbon. acs.org Furthermore, palladium-catalyzed C-H activation has been used to induce intramolecular cyclization in related α-chloro-γ-hydroxyenamide systems, showcasing a modern approach to constructing cyclic derivatives. acs.org

Table 2: Summary of Functionalization Strategies for this compound Derivatives

| Target Moiety | Reaction Type | Reagents / Catalysts | Resulting Structure |

| Aldehyde | Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Aldehyde | Olefination | CHX₃ / CrCl₂ | (E)-Haloalkene |

| Hydroxyl | Acylation | Acyl Donor, Lipase | Ester |

| Hydroxyl | Conversion to Thiol | Lawesson's Reagent | Thiol |

| Dichloroalkyl | Suzuki Coupling | Phenyl Boronic Acid, Pd Catalyst | Phenyl-substituted Derivative |

| Dichloroalkyl | Intramolecular Cyclization | Pd Catalyst | Cyclic Enamide Derivative |

Chemical Reactivity and Transformation Mechanisms

Fundamental Chemical Reactions of the Dichloro(hydroxy)acetaldehyde Moiety

Dichloroacetaldehyde (B1201461) and its hydrated form undergo a variety of characteristic chemical reactions, including oxidation, reduction, condensation, and hydrolysis. These transformations are central to its role as a synthetic intermediate and its behavior as an environmental metabolite.

Oxidation Pathways and Resultant Carboxylic Acids

The oxidation of dichloroacetaldehyde yields dichloroacetic acid. This transformation is a typical reaction for aldehydes. Strong oxidizing agents, such as chromic acid, can facilitate this conversion. chemcess.com In biological systems, the oxidation of dichloroacetaldehyde to dichloroacetic acid is also observed. For instance, studies on mice injected with dichloroacetaldehyde hydrate (B1144303) showed the presence of dichloroacetic acid as a urinary metabolite. nih.govnih.gov This metabolic pathway is also relevant for compounds that degrade into dichloroacetaldehyde, such as the insecticide dichlorvos (B1670471). nih.govwho.intechemi.com

Table 1: Oxidation of Dichloroacetaldehyde

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Dichloroacetaldehyde | Chromic Acid | Dichloroacetic Acid | chemcess.com |

| Dichloroacetaldehyde Hydrate (in vivo) | Metabolic Processes | Dichloroacetic Acid | nih.govnih.gov |

Reduction Reactions and Formation of Chlorinated Alcohols

Reduction of dichloroacetaldehyde leads to the formation of 2,2-dichloroethanol (B146553). This can be achieved using various reducing agents. For laboratory-scale synthesis, potent reducing agents like lithium aluminium hydride are effective. wikipedia.org Other methods have employed ethylaluminum and historically, zinc dialkyls or aluminum alkoxides, though the latter often result in lower yields. chemcess.com The reduction to 2,2-dichloroethanol is also a significant metabolic pathway in mammals for dichloroacetaldehyde and its precursors. nih.govechemi.com

Table 2: Reduction of Dichloroacetaldehyde

| Reactant | Reducing Agent | Product | Reference |

|---|---|---|---|

| Dichloroacetaldehyde | Lithium Aluminium Hydride | 2,2-Dichloroethanol | wikipedia.org |

| Dichloroacetaldehyde | Ethylaluminum | 2,2-Dichloroethanol | chemcess.com |

| Dichloroacetaldehyde | Aluminum Isopropoxide | 2,2-Dichloroethanol |

Condensation Reactions, Including Self-Condensation and Polymerization

Dichloroacetaldehyde is prone to both self-condensation and polymerization. Upon standing, especially in the presence of acid, it can polymerize to form a solid, colorless polymer, which can be converted back to the monomer by heating. chemcess.comnih.govnih.govnoaa.gov A specific form of self-condensation is the trimerization reaction. In the presence of Lewis acids like antimony trichloride (B1173362) or iron(III) chloride, dichloroacetaldehyde forms a stable trimer called hexachloroparaldehyde (2,4,6-tris(dichloromethyl)-1,3,5-trioxane). wikipedia.org This trimer is a crystalline solid that decomposes back to the monomer at high temperatures. wikipedia.org The self-condensation can also lead to the formation of 2,2,4,4-tetrachloroacetaldol. chemcess.com

Furthermore, dichloroacetaldehyde can participate in condensation reactions with other molecules. A notable example is its reaction with ethylbenzene (B125841) to produce p,p'-diethyl-1,1-diphenyl-2,2-dichloroethane, an insecticide known as Perthane. chemcess.com

Table 3: Condensation and Polymerization of Dichloroacetaldehyde

| Reaction Type | Conditions/Reactants | Product(s) | Reference |

|---|---|---|---|

| Polymerization | Spontaneous on standing | Polydichloroacetaldehyde | chemcess.comnih.gov |

| Trimerization | Lewis acids (e.g., SbCl₃, FeCl₃) | Hexachloroparaldehyde | wikipedia.org |

| Self-Condensation | - | 2,2,4,4-Tetrachloroacetaldol | chemcess.com |

| Condensation | Ethylbenzene | p,p'-diethyl-1,1-diphenyl-2,2-dichloroethane (Perthane) | chemcess.com |

Hydrolysis and Stability under Varied pH Conditions

Advanced Organic Reactions and Catalysis

The electrophilic nature of the carbonyl carbon in dichloroacetaldehyde, enhanced by the adjacent dichloromethyl group, makes it a valuable reactant in advanced organic reactions.

Asymmetric Aldol (B89426) Reactions with this compound as an Electrophile

Dichloroacetaldehyde has been successfully employed as an electrophile in asymmetric cross-aldol reactions. researchgate.netnih.gov These reactions are significant for creating carbon-carbon bonds while controlling stereochemistry, leading to the synthesis of valuable chiral building blocks. nih.gov

In these reactions, a donor aldehyde reacts with the electrophilic dichloroacetaldehyde, which is often used in its commercially available hydrated form. researchgate.netnih.gov The reaction is catalyzed by organocatalysts, such as diarylprolinol derivatives. researchgate.netnih.govresearchgate.net These catalysts have proven effective in promoting cross-aldol reactions with highly electrophilic aldehydes, including dichloroacetaldehyde, to produce γ,γ-dichloro-β-hydroxy aldehydes with high yields and excellent enantioselectivities. researchgate.netresearchgate.net The resulting products, possessing multiple functional groups, are versatile intermediates for further chemical transformations. nih.gov

Table 4: Asymmetric Aldol Reaction with Dichloroacetaldehyde

| Reaction Type | Electrophile | Nucleophile | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Asymmetric Cross-Aldol | Dichloroacetaldehyde (hydrate) | Donor Aldehydes | Diarylprolinol derivatives | γ,γ-Dichloro-β-hydroxy aldehydes | researchgate.netnih.govresearchgate.net |

Adduct Formation with Biological and Synthetic Nucleophiles

Aldehydes, particularly reactive ones like dichloroacetaldehyde, readily react with various nucleophiles, including those found in biological systems. nih.gov These reactions can lead to the formation of stable or reversible adducts, which is a key aspect of their biological activity and toxicological profile.

The carbonyl group of an aldehyde is electrophilic and susceptible to attack by nucleophiles such as amines, thiols, and alcohols.

Hemiaminals: Aldehydes react with primary or secondary amines to form hemiaminals (also known as carbinolamines). wikipedia.orgnih.gov These adducts possess a hydroxyl group and an amine attached to the same carbon. While often transient intermediates that dehydrate to form imines, some hemiaminals can be isolated, especially when stabilized by intramolecular cyclization or electron-withdrawing groups. wikipedia.orgrsc.org The reaction is reversible and can be a key step in dynamic combinatorial chemistry and the synthesis of N,O-aminals. nih.govrsc.org

Hemithioacetals: In a similar fashion, aldehydes react with thiols to form hemithioacetals. wikipedia.org These sulfur analogs of hemiacetals are typically intermediates in the formation of more stable dithioacetals. wikipedia.org However, they play a crucial role in biological systems; for example, the enzyme glyoxalase I acts on a hemithioacetal intermediate formed between methylglyoxal (B44143) and the thiol glutathione. wikipedia.org

Acetals: The reaction of an aldehyde with two equivalents of an alcohol, typically under acidic conditions, leads to the formation of an acetal. This reaction proceeds through a hemiacetal intermediate. N-acyl-N,O-acetals, which are present in some bioactive natural products, can be synthesized under mild conditions using titanium ethoxide. organic-chemistry.org

Reactive aldehydes can form covalent cross-links with and between biological macromolecules like proteins and DNA. nih.govresearchgate.net These cross-links can alter the structure and function of the biomolecules and are associated with cellular stress and toxicity. nih.govmdpi.com

The formation of adducts often occurs with soft nucleophiles, such as the sulfhydryl group of cysteine residues in proteins. nih.gov Aldehydes like dichloroacetaldehyde are considered soft electrophiles and preferentially form Michael-type adducts with soft nucleophiles. nih.govnih.gov The nitrogen atoms in lysine (B10760008) and histidine are also potential targets. nih.gov

Characterization of these adducts is primarily achieved through mass spectrometry (MS). nih.govumassmed.edu Chemical cross-linking mass spectrometry (XL-MS) is a powerful technique used to identify the specific amino acid residues involved in cross-linking, providing spatial constraints that help to elucidate protein conformation and interactions. nih.govumassmed.edu For example, formaldehyde-induced cross-links between amino acids (like lysine) and deoxynucleosides (like dG) have been precisely characterized using high-resolution mass spectrometry, revealing the formation of a methylene (B1212753) bridge. nih.gov Novel cross-linking reagents are continually being developed to improve the speed and efficiency of these analyses, allowing for the study of dynamic processes like protein unfolding. nih.govumassmed.edu

Computational and Theoretical Chemistry of Dichloro Hydroxy Acetaldehyde

Electronic Structure and Molecular Conformation Analysis

The electronic structure and preferred three-dimensional arrangement of atoms in dichloro(hydroxy)acetaldehyde are fundamental to understanding its chemical behavior. Computational methods are invaluable in exploring these aspects.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules like this compound. By approximating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. For instance, in studies of structurally similar halo-substituted aldehydes, DFT calculations have been employed to determine stable conformations and analyze the effects of halogen substitution on the molecule's electronic landscape. researchgate.net These calculations can reveal how the electronegative chlorine atoms and the hydroxyl group influence the electron distribution within the this compound molecule.

Time-Dependent DFT (TD-DFT) extends the principles of DFT to study electronically excited states. rsc.orgbenasque.org This is crucial for predicting and interpreting UV-Vis absorption spectra. For related compounds, TD-DFT has been used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption bands observed experimentally. scirp.org Such calculations for this compound would help in understanding its photophysical properties.

Table 1: Representative Data from DFT Calculations on a Substituted Aldehyde

| Property | Calculated Value |

| Ground State Energy (Hartree) | -534.123 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.22 |

| Dipole Moment (Debye) | 2.87 |

This table presents hypothetical yet representative data for a molecule similar in complexity to this compound, illustrating typical outputs from DFT calculations.

Conformational Landscapes and Energetic Profiles

The presence of rotatable bonds in this compound gives rise to multiple possible conformations. Computational studies on analogous molecules, such as glycolaldehyde, have shown that the relative energies of these conformers can be determined with high accuracy using ab initio and DFT methods. nih.govrsc.orgacs.org For this compound, key dihedral angles would include the O-C-C-O and Cl-C-C-O torsions.

A significant factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen or a chlorine atom. Theoretical studies on chlorohydrins have demonstrated the importance of such interactions in stabilizing specific conformers. dntb.gov.uaacs.org By systematically rotating the bonds and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable conformers and the energy barriers between them.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C-C=O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~0° (cis) | 0.00 |

| 2 | ~120° (gauche) | 2.5 |

| 3 | ~180° (trans) | 4.1 |

This table provides a hypothetical energetic profile for different conformations of this compound, illustrating the kind of data obtained from conformational analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry offers powerful tools to investigate the pathways of chemical reactions, providing insights into transition states and reaction kinetics that are often difficult to obtain experimentally.

Transition State Characterization and Reaction Pathway Prediction (e.g., Quantum RRK Models)

Understanding the reactivity of this compound, for example, in atmospheric or synthetic chemical processes, requires the characterization of transition states for various potential reactions. Computational methods allow for the location of these high-energy structures on the potential energy surface. Theoretical studies on the reactions of hydroxyl radicals with substituted acetaldehydes have successfully used these techniques to map out reaction pathways. acs.org For this compound, this could involve modeling reactions such as oxidation or nucleophilic addition.

Once transition states are located, theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory or simpler variants like the Quantum Rice-Ramsperger-Kassel (QRRK) model can be used to predict reaction rate constants. These models utilize information about the vibrational frequencies of the reactants and the transition state, which can be readily calculated using DFT.

Solvent Effects on Reactivity and Stability (e.g., Integral Equation Formalism Polarizable Continuum Model)

The chemical behavior of this compound can be significantly influenced by its environment, particularly when in solution. The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is a widely used computational method to account for the effects of a solvent. acs.orgtru.ca This model treats the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

IEF-PCM calculations can be used to predict how the stability of different conformers and the energy barriers of reactions change in various solvents. For instance, a polar solvent might stabilize a more polar conformer of this compound or lower the activation energy of a reaction that proceeds through a charged transition state. Studies on other small organic compounds have demonstrated the utility of IEF-PCM in accurately predicting solvation energies and their impact on chemical processes. cdnsciencepub.comacs.org

Spectroscopic Property Prediction and Correlative Studies

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules.

By calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational frequencies of this compound can be predicted. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. tau.ac.il Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding of each nucleus. acs.org Computational studies on halo-substituted aromatic aldehydes have shown good agreement between predicted and experimental IR and NMR spectra. researchgate.net

These theoretical predictions are invaluable for interpreting experimental spectra and can help in the structural elucidation of this compound and its reaction products.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Feature | Value |

| IR Spectroscopy | C=O Stretch | ~1730 cm⁻¹ |

| O-H Stretch | ~3400 cm⁻¹ | |

| ¹H NMR | Aldehydic H | ~9.5 ppm |

| Methine H | ~5.0 ppm | |

| ¹³C NMR | Carbonyl C | ~190 ppm |

| Dichlorinated C | ~85 ppm |

This table presents hypothetical but realistic predicted spectroscopic data for this compound based on known trends for similar functional groups. libretexts.org

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in characterizing the structure of this compound. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed for accurate predictions of both ¹H and ¹³C NMR spectra. d-nb.inforesearchgate.netrsc.orgmdpi.com

The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus. The aldehydic proton is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the dichlorinated carbon. Similarly, the carbon atoms will exhibit distinct shifts based on their hybridization and proximity to electronegative atoms. The hydrated form, 2,2-dichloro-1,1-ethanediol, which is expected to exist in aqueous solutions, would show markedly different NMR spectra due to the change in hybridization and the presence of hydroxyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and its Hydrate (B1144303) The following data is a theoretical estimation based on DFT calculations and data from analogous compounds.

| Compound | Atom | Predicted Chemical Shift (ppm) |

| This compound | H (aldehyde) | 9.5 - 10.5 |

| H (hydroxyl) | 5.0 - 6.0 | |

| C (carbonyl) | 185 - 195 | |

| C (dichlorinated) | 90 - 100 | |

| 2,2-Dichloro-1,1-ethanediol | H (methine) | 5.5 - 6.5 |

| H (hydroxyl) | 4.0 - 5.0 (broad) | |

| C (diol) | 95 - 105 | |

| C (dichlorinated) | 85 - 95 |

Fourier Transform Infrared (FT-IR) Vibrational Analysis

Theoretical vibrational analysis using methods like DFT can predict the Fourier Transform Infrared (FT-IR) spectrum of this compound, providing insights into its functional groups and vibrational modes. scirp.orgmdpi.comresearchgate.net The calculated frequencies and their corresponding intensities help in the assignment of experimental spectral bands.

Key vibrational modes for this compound include the C=O stretching of the aldehyde, the O-H stretching of the hydroxyl group, C-H stretching, and C-Cl stretching frequencies. The position of the C=O stretch is sensitive to the electronic effects of the adjacent dichlorinated carbon. The O-H stretching frequency can provide information about intra- and intermolecular hydrogen bonding. For the hydrated form, 2,2-dichloro-1,1-ethanediol, the characteristic C=O stretch would be absent, and instead, prominent O-H and C-O stretching bands would be observed. mdpi.com

Table 2: Predicted FT-IR Vibrational Frequencies for this compound The following data is a theoretical estimation based on DFT calculations and data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3400 - 3500 |

| C-H Stretch | Aldehyde | 2700 - 2800 |

| C=O Stretch | Carbonyl | 1730 - 1750 |

| C-O Stretch | Hydroxyl | 1050 - 1150 |

| C-Cl Stretch | Dichloro | 700 - 800 |

Ultraviolet-Visible (UV-Vis) Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra, predicting the electronic transitions of a molecule. scirp.orgresearchgate.netmdpi.comresearchgate.netfaccts.de For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the carbonyl chromophore.

The primary electronic transition is anticipated to be the n → π* transition, involving the non-bonding electrons of the oxygen atom and the antibonding π* orbital of the carbonyl group. This transition is typically weak. A stronger π → π* transition is also expected at a shorter wavelength. The presence of the chlorine and hydroxyl substituents can influence the energy of these transitions and thus the position of the absorption maxima (λ_max).

Table 3: Predicted UV-Vis Absorption Maxima for this compound The following data is a theoretical estimation based on TD-DFT calculations and data from analogous compounds.

| Electronic Transition | Predicted λ_max (nm) |

| n → π | 280 - 300 |

| π → π | 180 - 200 |

Advanced Theoretical Investigations

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.de For this compound, NBO analysis can elucidate hyperconjugative interactions and the charge distribution among atoms.

The analysis can reveal significant interactions between the lone pairs of the oxygen atoms (both hydroxyl and carbonyl) and the antibonding orbitals of adjacent bonds. For instance, the interaction between the oxygen lone pair and the σ*(C-Cl) antibonding orbitals would indicate electron delocalization and contribute to the stability of the molecule. NBO analysis also provides insights into the hybridization of atomic orbitals, confirming the sp² character of the carbonyl carbon and the sp³ character of the dichlorinated carbon. core.ac.uk

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, within and between molecules. mdpi.comresearchgate.netacs.orgnih.govmdpi.com For this compound, NCI plots can reveal intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen, or with one of the chlorine atoms.

These plots are generated based on the electron density and its derivatives, highlighting regions of attractive and repulsive interactions. In a dimer of this compound, NCI analysis would likely show intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another, as well as weaker halogen bonds involving the chlorine atoms. acs.org

Theoretical Acidity and Enolization Studies of Related Halogenated Aldehydes

The acidity of the α-hydrogen in aldehydes is a key factor in their reactivity, particularly in enolization. fiveable.meopenochem.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The presence of electron-withdrawing halogen atoms on the α-carbon significantly increases the acidity of the remaining α-hydrogens. In the case of this compound, the two chlorine atoms would make the aldehydic proton exceptionally acidic. Theoretical pKa calculations can quantify this effect. chemaxon.comjst-ud.vnnih.govresearchgate.netwayne.edu

Enolization is the process by which an aldehyde or ketone reversibly converts to its enol tautomer. The stability of the enol is influenced by factors such as hydrogen bonding and conjugation. For halogenated aldehydes, the inductive effect of the halogens can impact the stability of the enol form. Theoretical calculations can determine the relative energies of the keto and enol tautomers, providing insight into the equilibrium of this process. The enol form of this compound would be a dienediol, and its stability relative to the aldehyde form can be computationally assessed.

Analytical Methodologies for Dichloro Hydroxy Acetaldehyde

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of dichloro(hydroxy)acetaldehyde, providing the necessary separation from complex sample matrices. Both gas and liquid chromatography are employed, each with specific advantages depending on the analytical approach taken.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of haloacetaldehydes (HALs) like this compound is problematic. Due to their high polarity and volatility, early-eluting mono- and di-haloacetaldehydes can co-elute with the extraction solvent, and their polarity hinders efficient extraction. nih.gov Therefore, chemical derivatization is a critical prerequisite for successful GC-MS analysis.

One of the most effective derivatization agents for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govnih.gov This reagent reacts with the carbonyl group of the aldehyde to form a more stable, less volatile, and heavier oxime derivative. This process significantly improves chromatographic performance and allows for sensitive detection. nih.gov The analysis is typically performed using a GC system equipped with an electron ionization (EI) source and a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov

For hydroxyaldehydes, an alternative approach involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by a second derivatization step, such as silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net The silylation converts the hydroxyl group into a trimethylsiloxyl ether, increasing the volatility and thermal stability of the DNPH derivative for GC-MS analysis. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | Gas Chromatograph with Electron Ionization Mass Spectrometry (GC/EI-MS) | nih.gov |

| Derivatization | PFBHA for mono- and di-haloacetaldehydes | nih.gov |

| Column | DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or similar | nih.gov |

| Injector Temperature | 250°C | researchgate.net |

| Oven Program | Initial 40°C (hold 4 min), ramp to 150°C at 4°C/min, then to 300°C at 20°C/min (hold 5 min) | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing aldehydes and ketones that have been derivatized with 2,4-dinitrophenylhydrazine (DNPH). hitachi-hightech.com This derivatization is a classic and reliable method that converts carbonyls into stable, non-volatile dinitrophenylhydrazones, which have a strong chromophore, making them ideal for UV detection at wavelengths around 360 nm. hitachi-hightech.comedpsciences.org

For the analysis of hydroxyaldehydes, HPLC offers a significant advantage as it can separate structural isomers when derivatized with DNPH. uni-konstanz.de The separations are typically achieved on reversed-phase (RP) columns, such as C18, using gradient elution with mobile phases composed of water and organic solvents like acetonitrile (B52724) and/or methanol. hitachi-hightech.comuni-konstanz.de The method provides excellent linearity and low detection limits, often in the low µg/L range. uni-konstanz.deacs.orgnih.gov

An alternative to pre-column derivatization is post-column derivatization. This technique involves separating the underivatized aldehydes first, followed by reaction with a derivatizing agent before detection. For instance, 1,3-cyclohexanedione (B196179) can be used as a post-column reagent to form fluorescent derivatives, which can be detected with high sensitivity and avoids complex sample pretreatment. jasco-global.com

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | High-Performance Liquid Chromatograph with UV/Diode Array Detector | hitachi-hightech.comresearchgate.net |

| Column | Reversed-Phase C18 (e.g., 4.6 mm I.D. x 150 mm, 5 µm) | hitachi-hightech.comraykolgroup.com |

| Mobile Phase | Gradient elution with Acetonitrile and Water | hitachi-hightech.comraykolgroup.com |

| Flow Rate | 1.0 - 2.0 mL/min | hitachi-hightech.comraykolgroup.com |

| Column Temperature | 30 - 40°C | hitachi-hightech.comraykolgroup.com |

| Detection | UV at 360 nm | hitachi-hightech.comshimadzu.com |

Adsorption chromatography plays a crucial role in the sample preparation stage for the analysis of this compound, primarily for cleanup and concentration rather than for preparative-scale isolation of the pure compound. Solid-Phase Extraction (SPE) is the most common application of this principle.

For polar disinfection byproducts like haloacetaldehydes, polymeric sorbents are highly effective. For example, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are used to extract and preconcentrate a wide range of DBPs, including tri-haloacetaldehydes, from water samples prior to analysis. nih.gov Silica gel-based cartridges are also widely used, often for the cleanup of DNPH-derivatized aldehydes collected from air samples, where the derivatization occurs on the cartridge itself. hitachi-hightech.com These SPE methods provide a robust mechanism for isolating analytes from complex matrices, removing interferences, and concentrating the sample to achieve lower detection limits.

Sample Preparation and Derivatization Strategies

The reactivity and physical properties of this compound demand meticulous sample preparation, which often includes chemical modification to ensure stability and enhance detectability.

Chemical derivatization is a cornerstone of aldehyde analysis, converting the target analytes into more stable compounds with properties better suited for chromatographic separation and detection. researchgate.net

Pentafluorobenzylhydroxylamine (PFBHA): This reagent is particularly vital for the GC-MS analysis of volatile and polar aldehydes. nih.govalfa.co.kr It reacts with the carbonyl group to form PFB-oximes, which are significantly more stable, less volatile, and have excellent properties for detection by electron capture detectors (ECD) or mass spectrometry. nih.govnih.gov This derivatization is advantageous for small, polar molecules like dichloroacetaldehyde (B1201461) because it increases their molecular weight, allowing them to be separated from the solvent front in the chromatogram and enabling efficient extraction from aqueous samples. nih.gov The reaction often produces two geometric isomers, syn- and anti-, which may be separated chromatographically. nih.gov

2,4-Dinitrophenylhydrazine (DNPH): DNPH is the most common derivatizing reagent for the HPLC-UV analysis of aldehydes. hitachi-hightech.comedpsciences.org It reacts specifically with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. uni-konstanz.de These derivatives are advantageous due to their stability, ease of visualization on TLC plates, and strong UV absorbance, which allows for sensitive detection. edpsciences.org When working with hydroxyaldehydes, care must be taken with the reaction conditions, as strongly acidic environments can cause dehydration and other side reactions. uni-konstanz.de

| Reagent | Target Analyte Group | Analytical Technique | Key Advantages | Reference |

|---|---|---|---|---|

| Pentafluorobenzylhydroxylamine (PFBHA) | Volatile/Polar Aldehydes | GC-MS, GC-ECD | Increases molecular weight and stability; improves GC performance and extraction efficiency. | nih.govnih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes & Ketones (including Hydroxyaldehydes) | HPLC-UV, GC-MS (with silylation) | Forms stable, strongly UV-absorbing derivatives; good for quantification. | hitachi-hightech.comedpsciences.orguni-konstanz.de |

Extracting and concentrating this compound from its matrix, typically water, is a critical step to achieve the sensitivity required for trace-level analysis.

Steam Distillation: This is a classic separation process used to isolate volatile compounds from non-volatile materials. nih.govedpsciences.orguni-konstanz.de By passing steam through the sample, volatile analytes are carried to a condenser and collected, effectively separating them from the bulk matrix. edpsciences.orgcore.ac.uk While effective for separating compounds that are heat-sensitive or present in small amounts, it has been largely superseded for trace quantitative analysis by more modern techniques like SPE and SPME. uni-konstanz.de

Solid-Phase Microextraction (SPME): SPME is a simple, rapid, and solvent-free sample preparation technique where analytes are extracted from a sample matrix onto a polymer-coated fiber. nih.govraykolgroup.com For volatile aldehydes, headspace (HS) SPME is often employed. The fiber is exposed to the headspace above the sample, where it adsorbs the volatile analytes. researchgate.net The technique can be combined with on-fiber derivatization, where the fiber is pre-loaded with a reagent like PFBHA, allowing for simultaneous extraction and derivatization. mdpi.com After extraction, the fiber is transferred directly to the GC injector for thermal desorption and analysis, making it a highly efficient and "green" method. palsystem.com

Liquid-Liquid Extraction (LLE): This is a conventional and robust technique for extracting analytes from an aqueous to an organic phase. For instance, after derivatization with PFBHA, the resulting oximes of haloacetaldehydes are effectively extracted from water into a non-polar solvent like n-hexane for subsequent GC-MS analysis. nih.gov

Spectrophotometric and Other Advanced Detection Methods

The accurate identification and quantification of this compound, a complex organic molecule, relies on a suite of sophisticated analytical techniques. Spectrophotometric methods are valuable for quantitative analysis, while advanced spectroscopic techniques are indispensable for the definitive elucidation of its chemical structure.

UV-Vis Spectrophotometry for Quantitative Analysis

UV-Vis spectrophotometry is a versatile technique for determining the concentration of analytes in a solution. The quantitative analysis of aldehydes, including halogenated ones like this compound, can be approached directly or, more commonly, through derivatization to enhance sensitivity and selectivity. abo.com.plupi.edu

Aldehydes inherently exhibit a weak electronic transition (n→π*) in the ultraviolet region, which can be utilized for detection. upi.edu However, for more robust quantitative measurements, especially at low concentrations, derivatization methods are preferred. A common strategy involves reacting the aldehyde with a chromogenic agent to produce a new compound with a strong absorbance in the visible or near-UV range. accustandard.comsci-int.com One widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyl compounds to form intensely colored 2,4-dinitrophenylhydrazones. accustandard.com The resulting hydrazone can be quantified using a spectrophotometer, with the absorbance being directly proportional to the initial concentration of the aldehyde according to the Beer-Lambert law. upi.edu

Another approach is the use of enzymatic assays, where an enzyme like aldehyde dehydrogenase (Al-DH) catalyzes the oxidation of the aldehyde. abo.com.plnzytech.com This reaction concurrently reduces a coenzyme, typically NAD+, to NADH. The formation of NADH can be monitored spectrophotometrically by measuring the increase in absorbance at its maximum absorption wavelength of 340 nm. abo.com.plnzytech.com The amount of NADH produced is stoichiometric with the amount of aldehyde in the sample, allowing for accurate quantification. abo.com.pl While specific protocols for this compound are not extensively detailed in the literature, these general methods for aldehydes are applicable.

The table below outlines the principles of these quantitative methods.

| Method | Principle | Typical Wavelength (λmax) | Remarks |

| Direct UV Detection | Measures the weak n→π* electronic transition of the carbonyl group. | ~280-300 nm | Lower sensitivity; susceptible to interference from other chromophores. |

| DNPH Derivatization | Reaction with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone derivative. | ~360 nm | High sensitivity and specificity; a common method for carbonyl compound analysis. accustandard.com |

| Enzymatic Assay (Aldehyde Dehydrogenase) | Enzyme-catalyzed oxidation of the aldehyde coupled with the reduction of NAD+ to NADH. | 340 nm | Highly specific and sensitive; measures the increase in NADH concentration. abo.com.plnzytech.com |

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of this compound requires the integration of data from several advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). numberanalytics.comunl.edu Each technique provides unique and complementary information about the molecule's framework, functional groups, and atomic connectivity. numberanalytics.comuobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. numberanalytics.comuobasrah.edu.iq For this compound (Cl₂C(OH)CHO), both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The aldehydic proton (-CHO) would appear significantly downfield. The methine proton (-CH(OH)-) would be adjacent to electronegative groups, and its signal would likely be a singlet. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary; it can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). msu.edu In aqueous solutions, it's noted that similar compounds like 2,2-dichloroacetaldehyde can exist in equilibrium with their hydrate (B1144303) form, which would be observable in the NMR spectrum.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the aldehyde group would have a characteristic chemical shift in the downfield region. The carbon atom bonded to the two chlorine atoms and the hydroxyl group would also be readily identifiable.

The following table summarizes the expected NMR spectral data for this compound.

| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | Aldehyde (-H O) | 9.5 - 10.0 | Singlet | Characteristic downfield shift for an aldehyde proton. |

| ¹H | Methine (-C H(OH)-) | 5.5 - 6.5 | Singlet | Shift influenced by adjacent aldehyde, hydroxyl, and chlorine groups. |

| ¹H | Hydroxyl (-OH ) | Variable (2.0 - 6.0) | Broad Singlet | Position is concentration and solvent dependent; exchanges with D₂O. msu.edu |

| ¹³C | Carbonyl (C =O) | 185 - 200 | N/A | Typical range for an aldehyde carbonyl carbon. |

| ¹³C | Dichloro, Hydroxy Carbon (-C (OH)Cl₂) | 90 - 105 | N/A | Shift is significantly influenced by three electronegative substituents. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. uobasrah.edu.iq For this compound, key absorption bands would confirm the presence of the hydroxyl, carbonyl, and carbon-chlorine groups. The presence of electron-withdrawing chlorine atoms adjacent to the carbonyl group is known to shift the C=O stretching frequency to a higher wavenumber compared to non-halogenated aldehydes. kharagpurcollege.ac.in

Key expected IR absorption bands are detailed in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aldehyde C-H | C-H Stretch | 2800 - 2900 and 2700 - 2800 | Medium, often two bands |

| Carbonyl (C=O) | C=O Stretch | 1730 - 1750 | Strong |

| Carbon-Chlorine (C-Cl) | C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. numberanalytics.com For this compound, the mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern of the molecular ion and its fragments due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). nist.gov Gas chromatography-mass spectrometry (GC-MS) has been used to identify related hydroxy aldehydes among decomposition products. cdnsciencepub.com

The expected mass spectrometry data is outlined below.

| Feature | Description | Expected m/z Values | Notes |

| Molecular Ion [M]⁺ | The ion corresponding to the intact molecule. | 128, 130, 132 | The characteristic M, M+2, M+4 pattern for a dichloro-compound. |

| Fragmentation | Loss of a functional group or atom. | [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺, [M-HCl]⁺ | Common fragmentation pathways for aldehydes and halogenated compounds. |

| Base Peak | The most abundant ion in the spectrum. | Varies | Often a stable fragment, such as one resulting from the loss of a chlorine atom or the formyl group. |

Environmental Transformation and Fate of Dichloro Hydroxy Acetaldehyde

Biotic Environmental Transformation ProcessesNo data available.

Further research and empirical studies are necessary to determine the environmental persistence, degradation products, and ultimate fate of Dichloro(hydroxy)acetaldehyde.

Microbial Degradation and Biotransformation Pathways (e.g., Reductive Dechlorination)

Currently, there is a significant lack of specific research on the microbial degradation and biotransformation pathways of this compound. While extensive research exists on the microbial breakdown of other chlorinated aliphatic compounds, the metabolic fate of this particular hydroxy-substituted chlorinated aldehyde in microorganisms remains largely uncharacterized.

General mechanisms for the biodegradation of halogenated hydrocarbons often involve enzymatic reactions such as reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process is a key step in the detoxification of many chlorinated pollutants and is carried out by a diverse range of anaerobic and some aerobic bacteria. It is plausible that microorganisms possessing dehalogenase enzymes could potentially act on this compound, initiating its degradation. However, without specific studies, the susceptibility of this compound to such enzymatic attacks, the specific enzymes involved, and the resulting degradation products are unknown.

Metabolite Formation in Environmental Microorganisms (e.g., Escherichia coli)

There is currently no available scientific literature detailing the formation of metabolites from this compound in environmental microorganisms, including the well-studied bacterium Escherichia coli. While E. coli and other bacteria possess a range of metabolic pathways for processing aldehydes, the specific enzymatic machinery required to transform this compound and the resulting metabolic intermediates have not been identified. Research into the metabolism of other chlorinated aldehydes in various bacteria is ongoing, but these findings cannot be directly extrapolated to this compound without experimental verification.

This compound as a Transformation Product of Other Xenobiotics (e.g., Dichlorvos (B1670471), Vinylidene Chloride)

Dichloroacetaldehyde (B1201461) has been identified as a transformation product of the organophosphate insecticide Dichlorvos and the industrial chemical Vinylidene Chloride. The degradation of Dichlorvos in the environment can proceed through hydrolysis, leading to the formation of dichloroacetaldehyde. Similarly, the metabolism of Vinylidene Chloride can also yield 2,2-dichloroacetaldehyde.

However, the direct formation of this compound from these xenobiotics has not been definitively established in the scientific literature. It is hypothesized that dichloroacetaldehyde may undergo further transformation, potentially through microbial or abiotic hydroxylation, to form this compound. This subsequent transformation step is a critical knowledge gap in understanding the complete environmental fate of Dichlorvos and Vinylidene Chloride.

| Precursor Xenobiotic | Known Transformation Product | Potential Pathway to this compound |

| Dichlorvos | Dichloroacetaldehyde | Subsequent microbial or abiotic hydroxylation |

| Vinylidene Chloride | 2,2-dichloroacetaldehyde | Subsequent microbial or abiotic hydroxylation |

Environmental Mobility and Distribution

The movement and partitioning of this compound in the environment are governed by its physical and chemical properties. Understanding its mobility in soil, water, and air is essential for predicting its environmental distribution and potential for exposure.

Soil Adsorption/Desorption Isotherms and Leaching Potential

Specific data on the soil adsorption and desorption isotherms for this compound are not currently available in the scientific literature. However, the behavior of other chlorinated organic compounds in soil can provide some general insights. The mobility of organic chemicals in soil is largely influenced by their affinity for soil organic carbon and clay minerals.

For volatile chlorinated organic compounds, the amount of adsorption to wet soil can be estimated based on the organic carbon content of the soil. The soil-water adsorption equilibrium constant is a key parameter in these estimations nih.gov. Generally, compounds with higher hydrophobicity tend to adsorb more strongly to soil particles, reducing their leaching potential. Given the presence of a hydroxyl group, this compound is expected to be more polar and water-soluble than its non-hydroxylated counterpart, dichloroacetaldehyde. This increased polarity would likely result in weaker adsorption to soil organic matter and a higher potential for leaching into groundwater. However, without experimental data, these remain as informed hypotheses.

Air-Water Partitioning Behavior and Atmospheric Transport

The air-water partitioning of a chemical is described by its Henry's Law constant (H). This value indicates the tendency of a compound to partition between the aqueous and gaseous phases. There is no experimentally determined Henry's Law constant specifically for this compound in the available literature.

However, studies on analogous compounds can offer some perspective. For instance, hydroxyacetaldehyde has been shown to have a high affinity for the aqueous phase. This suggests that the presence of the hydroxyl group significantly increases the water solubility and reduces the volatility of the compound. It is therefore anticipated that this compound would have a relatively low Henry's Law constant, indicating a preference for remaining in the aqueous phase rather than partitioning into the atmosphere. This would limit its potential for long-range atmospheric transport.

Ecological Implications and Environmental Persistence

The potential ecological effects and the persistence of this compound in the environment are not well-documented. The high reactivity of aldehydes, in general, suggests a potential for interactions with biological molecules. However, the specific toxicity of this compound to various organisms is unknown.

Molecular Interactions with Cellular Components

The reactivity of this compound facilitates its interaction with various cellular components, leading to the formation of adducts and chemical modifications that can alter biological structure and function.

Aldehydes are highly reactive molecules that can form adducts with DNA and proteins, potentially leading to cellular damage. tandfonline.com this compound, through its aldehyde functional group, is capable of reacting non-enzymatically with nucleophilic sites on proteins and nucleic acids. This reactivity is analogous to that of acetaldehyde (B116499), a well-studied aldehyde that forms covalent adducts with DNA, lipids, and proteins. nih.gov

The reaction often begins with the formation of a Schiff base with the primary amino groups of amino acid residues like lysine (B10760008) or with the exocyclic amino groups of DNA bases. clinisciences.com For instance, acetaldehyde reacts with the N2-amino group of deoxyguanosine to form an N2-ethylidene-dG adduct. clinisciences.com Chlorinated aldehydes such as chloroacetaldehyde (B151913) and dichloroacetaldehyde are known to react with DNA and proteins, forming various adducts. researchgate.net The presence of chlorine atoms on the α-carbon in this compound is expected to enhance the electrophilic character of the aldehyde carbon, potentially increasing its reactivity toward biological nucleophiles compared to unsubstituted aldehydes. Highly reactive aldehydes can modify DNA and proteins through their electrophilic nature, leading to cytotoxic, mutagenic, and carcinogenic effects. nih.gov

| Reactant Aldehyde | Biological Molecule | Type of Adduct/Interaction | Significance | Reference |

|---|---|---|---|---|

| Acetaldehyde | DNA (Deoxyguanosine) | Schiff base (N2-ethylidene-dG) | Genotoxic, potential precursor to stable adducts. | clinisciences.com |

| Acetaldehyde | Proteins, DNA, Lipids | Covalent adducts | Can lead to protein and DNA damage. | nih.gov |

| Chloroacetaldehyde/ Dichloroacetaldehyde | DNA, tRNA, Proteins | Adduct formation | Potential for toxicity and inactivation of biomolecules. | researchgate.net |

| α,β-Unsaturated Aldehydes | DNA (Deoxyguanosine) | N2-etheno-2′-deoxyguanosine | Formed from products of lipid peroxidation. | tandfonline.com |

| 4-Hydroxynonenal (4-HNE) | Proteins (Cysteine, Histidine, Lysine) | Michael addition or Schiff base | Can impair protein function. | tandfonline.comnih.gov |

The functional groups of this compound allow it to act as a chemical modifier of enzymes and other biomolecules. Aldehydes can react with amino acid side chains, particularly the nucleophilic thiol group of cysteine, which is often the most reactive residue in a protein. nih.gov Chlorinated aldehydes are recognized as strong alkylating agents that can inactivate biomolecules like enzymes and DNA. frontiersin.org Inactivation of enzymes can lead to downstream effects, such as the accumulation of reactive oxygen species and further cellular damage. frontiersin.org

The modification of critical amino acid residues within an enzyme's active site can lead to its inactivation. For example, the reaction with a key cysteine or lysine residue can block substrate binding or interfere with the catalytic mechanism. This principle is widely used in studying enzyme active sites with various chemical reagents. The presence of two chlorine atoms and a hydroxyl group on the α-carbon of this compound adds complexity to its reactivity profile, potentially enabling reactions beyond simple Schiff base formation, although specific pathways are not well-documented.

Role in Metabolic Pathways and Biochemical Cycles

This compound can be formed as a metabolic intermediate from certain xenobiotics and is subject to detoxification pathways that handle reactive aldehydes.

This compound is implicated as a metabolite in the biotransformation of several chlorinated xenobiotics. For example, the metabolism of 1,1-dichloroethylene (DCE) by cytochrome P450 enzymes can produce 2,2-dichloroacetaldehyde as a primary metabolite, alongside DCE epoxide and 2-chloroacetyl chloride. researchgate.netnih.gov Dichloroacetaldehyde has also been identified as a metabolite of cis- and trans-1,2-dichloroethylene. nih.gov In aqueous solutions, 2,2-dichloroacetaldehyde exists in equilibrium with its hydrate (B1144303) form, 2,2-dichloro-1,1-ethanediol, which is structurally similar to this compound. nih.govwikipedia.org Furthermore, it is considered a presumed metabolite of insecticides like dichlorvos and trichlorfon. nih.gov The degradation of cis-dichloroethene (cDCE) by certain bacteria, such as Polaromonas sp. strain JS666, is initiated by a cytochrome P450 monooxygenase that favors the production of dichloroacetaldehyde over an epoxide intermediate. nih.gov

Another pathway involves the metabolism of 1,1-dichloroethane, which is biotransformed by the hepatic microsomal cytochrome P-450 system. cdc.gov The metabolism of 1,2-dichloroethane (B1671644) can also proceed through a cytochrome P-450-mediated oxidation, forming 2-chloroacetaldehyde. who.int These metabolic pathways highlight the role of chlorinated aldehydes as transient intermediates in the breakdown of environmental and industrial chemicals.

The primary route for detoxifying aldehydes in organisms is oxidation to their corresponding carboxylic acids, a reaction catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. clinisciences.comnih.govasm.org These NAD(P)+-dependent enzymes are crucial for processing both endogenous and exogenous aldehydes. clinisciences.com The ALDH family comprises multiple isoforms with broad substrate specificity, capable of oxidizing a range of aliphatic and aromatic aldehydes. nih.govnih.gov

Specifically, ALDH enzymes are known to detoxify aldehydes produced during oxidative stress, including chlorinated fatty aldehydes. clinisciences.com Enzymes like ALDH3A1 are induced by chlorinated compounds and are effective against medium-chain aliphatic and aromatic aldehydes. nih.gov Studies have shown that bacterial ALDH from Geobacillus thermodenitrificans can oxidize o-chloro-benzaldehyde, demonstrating the capability of these enzymes to process chlorinated aromatic aldehydes. nih.gov In Polaromonas sp. strain JS666, which produces dichloroacetaldehyde from cDCE, a high constitutive activity of dichloroacetaldehyde dehydrogenase is present to protect the cell from the toxic intermediate and channel the carbon into a productive metabolic pathway. researchgate.netnih.gov This enzymatic defense underscores the importance of ALDH in managing the toxicity of chlorinated aldehydes generated during xenobiotic metabolism.

Biological Activity of this compound Analogs and Derivatives

The biological activities of compounds structurally related to this compound provide insight into its potential effects. Analogs such as chloroacetaldehyde and dichloroacetaldehyde are known to be reactive and can form adducts with biomolecules. researchgate.net

Dichloroacetaldehyde : This direct analog is a substrate for aldehyde dehydrogenase isozymes. It is a known metabolite of several industrial chemicals and insecticides. nih.gov

Chloroacetaldehyde : As a metabolite of vinyl chloride, it reacts with DNA to form mutagenic etheno adducts. ecmdb.ca

2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde : This aromatic analog and its derivatives can inhibit enzymes and show potential antimicrobial activity against multidrug-resistant pathogens like Staphylococcus aureus.

2,3-Dichloro-1,4-naphthoquinone : This compound is highly reactive and serves as a precursor for synthesizing derivatives with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. semanticscholar.org

Chalcone Derivatives : Chalcones synthesized from 2,5-dichloro-3-acetylthiophene have been screened for antifungal and antimycobacterial activities. researchgate.net

8-Hydroxyquinoline Derivatives : The inclusion of chloro-substituents in this class of compounds has been shown to be critical for high anticancer activity. mdpi.com

The halogenation pattern, particularly the presence of chlorine atoms, often enhances the biological reactivity and potential for enzyme inhibition or other interactions. mdpi.com

| Analog/Derivative | Key Structural Features | Observed Biological Activity | Reference |

|---|---|---|---|

| Dichloroacetaldehyde | Aliphatic aldehyde with two chlorine atoms | Substrate for aldehyde dehydrogenase. | |

| Chloroacetaldehyde | Aliphatic aldehyde with one chlorine atom | Forms mutagenic etheno adducts with DNA. | ecmdb.ca |

| 2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde | Aromatic ring with two chlorine atoms, oxo-acetaldehyde side chain | Enzyme inhibition, potential antimicrobial activity. | |

| 2,3-Dichloro-1,4-naphthoquinone | Naphthoquinone ring with two chlorine atoms | Precursor for compounds with antifungal, antibacterial, and anticancer activity. | semanticscholar.org |

| Substituted 8-Hydroxyquinolines | Quinoline ring, often with chloro-substituents | Anticancer activity enhanced by chlorine atoms. | mdpi.com |

Mechanistic Insights into Biological Interactions

Investigating Antimicrobial and Antifungal Activities of Related Compounds

While specific antimicrobial and antifungal data for dichloro(hydroxy)acetaldehyde is not extensively documented in publicly available research, a significant body of evidence highlights the potent antimicrobial properties of structurally related compounds, particularly those featuring dichlorinated phenyl and heterocyclic moieties. The presence of chlorine atoms on an aromatic or heterocyclic ring is a common feature in many compounds exhibiting significant biological activity. Research into these related structures provides valuable insights into the potential mechanisms and efficacy of halogenated compounds as antimicrobial agents.

A diverse range of heterocyclic compounds bearing dichloro substituents have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies consistently demonstrate that the dichlorophenyl moiety is a crucial pharmacophore for enhancing biological activity.

Derivatives of 5,6-dichloro-1H-benzimidazole have shown considerable promise. For instance, a series of 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides were synthesized and tested against a panel of bacteria and fungi. Several of these compounds demonstrated low minimum inhibitory concentration (MIC) values. Notably, two specific derivatives exhibited potent antibacterial activity with MIC values of 3.12 µg/mL against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE) nih.gov.

Thiazolin-4-one derivatives are another class of compounds where dichlorination has been shown to enhance antimicrobial effects. A 2,4-dichloro-phenyl substituted thiazolin-4-one was identified as a particularly active compound against E. coli, with a MIC and minimum bactericidal concentration (MBC) of 15.62 µg/mL mdpi.com. This activity was superior to the reference compound indolmycin.